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For Researchers, Scientists, and Drug Development Professionals

Introduction
Pancreastatin (PST) is a 49-amino acid peptide derived from the processing of Chromogranin A

(ChgA), a protein found in the secretory granules of neuroendocrine and endocrine cells.[1][2]

[3] The porcine variant of Pancreastatin, and specifically its C-terminal fragment comprising

amino acids 33-49, has been identified as a biologically active peptide with significant

metabolic effects.[2] This fragment is a key tool for studying glucose homeostasis due to its

potent inhibitory effects on insulin-stimulated glucose uptake in various tissues, including

skeletal muscle, adipocytes, and the liver.[1][3][4] Its dysglycemic activity and role in counter-

regulating insulin signaling make it a valuable agent for investigating the mechanisms of insulin

resistance, a hallmark of type 2 diabetes.[3][4][5]

Mechanism of Action
Pancreastatin (33-49) exerts its inhibitory effect on glucose uptake by interfering with the

canonical insulin signaling pathway. The peptide acts through a G-protein coupled receptor

(GPCR), activating the Gq/11 protein-phospholipase C (PLC) pathway.[4] This leads to the

activation of classical protein kinase C (PKC) isoforms.[4][6] Activated PKC then blunts insulin

signaling through serine/threonine phosphorylation of the insulin receptor (IR) and insulin

receptor substrate-1 (IRS-1).[4][6] This phosphorylation event inhibits the necessary tyrosine

phosphorylation of IR and IRS-1, preventing the recruitment and activation of

phosphatidylinositol 3-kinase (PI3K).[4][6] The disruption of the PI3K/Akt signaling cascade
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ultimately impairs the translocation of the glucose transporter 4 (GLUT4) to the cell membrane,

resulting in decreased glucose uptake.[4][7]
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Caption: Pancreastatin's interference with the insulin signaling pathway.

Summary of Quantitative Data
The following table summarizes the observed effects of Pancreastatin on glucose uptake

across different experimental models.
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Model
System/Organi
sm

Tissue/Cell
Type

Pancreastatin
Fragment &
Concentration

Key Finding
on Glucose
Uptake

Reference

Human (in vivo)
Forearm Skeletal

Muscle

CHGA(273–301)

(~200 nM)

~48-50%

decrease in

basal glucose

uptake.[8][9]

[8][9]

Rat Adipocytes PST (10 nM)

~50% inhibition

of insulin-

stimulated

glucose

transport.[1]

[1]

Rat Adipocytes PST

IC50 of 0.6 nM

for inhibition of

glucose

transport.[1]

[1]

Rat Adipocytes PST (10 nM)

56% inhibition of

insulin-stimulated

GLUT4

translocation to

the plasma

membrane.[7]

[7]

Mouse
Primary

Hepatocytes
PST

Inhibits insulin-

stimulated

glucose uptake.

[1]

[1]

Rat
Perfused

Pancreas

PST (33-49)

(10⁻⁸ M)

Inhibited insulin

release when

stimulated by

16.7 mM

glucose.[10]

[10]

Rat (in vivo) Liver PST (33-49) Increased blood

glucose levels

and decreased

[11]
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liver glycogen

content.[11]

Experimental Protocols
Protocol 1: In Vitro Glucose Uptake Assay Using 2-
Deoxy-D-[³H]-glucose
This protocol details a common method for measuring glucose uptake in cultured cells (e.g., L6

myotubes or 3T3-L1 adipocytes) to assess the inhibitory effect of Pancreastatin (33-49).

Materials:

Differentiated cells (e.g., L6 myotubes) in 12-well plates

Serum-free DMEM

Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)

Porcine Pancreastatin (33-49) stock solution

Insulin solution (100 µM stock)

2-Deoxy-D-[³H]-glucose ([³H]2dG)

Unlabeled 2-Deoxy-D-glucose (cold 2dG)

Cytochalasin B (inhibitor for non-specific uptake control)

Ice-cold Phosphate-Buffered Saline (PBS)

Cell lysis buffer (e.g., 0.1% SDS, 0.1N NaOH)

Scintillation cocktail and vials

Scintillation counter

Experimental Workflow:
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1. Seed & Differentiate Cells
(e.g., L6 myoblasts to myotubes)

2. Serum Starvation
(3-4 hours in serum-free medium)

3. Pre-incubation with PST (33-49)
(e.g., 100 nM for 30 min)

4. Insulin Stimulation
(e.g., 100 nM for 20 min)

5. Glucose Uptake Measurement
(Add [³H]2dG for 10 min)

6. Stop Reaction & Wash
(Ice-cold PBS)

7. Cell Lysis & Scintillation Counting

8. Data Analysis
(Normalize to protein content)

Click to download full resolution via product page

Caption: Workflow for an in vitro glucose uptake assay with Pancreastatin.

Procedure:
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Cell Culture: Culture and differentiate cells to the desired state (e.g., confluent myotubes) in

12-well plates.

Serum Starvation: Wash cells twice with warm PBS, then incubate in serum-free DMEM for

3-4 hours to lower basal glucose uptake and increase insulin sensitivity.[12]

Pre-treatment: After starvation, wash cells with KRH buffer. Add fresh KRH buffer containing

either vehicle (control) or the desired concentration of porcine Pancreastatin (33-49) (e.g.,

0.1 nM to 100 nM). Incubate for 30 minutes at 37°C.

Insulin Stimulation: Add insulin to a final concentration of 100 nM to the appropriate wells

(both vehicle and PST-treated). Do not add insulin to basal uptake control wells. Incubate for

20 minutes at 37°C. For non-specific uptake control, add Cytochalasin B (10 µM) 15 minutes

prior to adding the glucose tracer.

Glucose Uptake: Initiate the glucose uptake by adding [³H]2dG (e.g., to a final concentration

of 0.5 µCi/mL) along with cold 2dG (to a final concentration of 10 µM). Incubate for exactly

10 minutes at 37°C.[12]

Stopping the Reaction: Terminate the uptake by aspirating the glucose solution and

immediately washing the cells three times with ice-cold PBS. This step is critical to remove

extracellular tracer.[12]

Cell Lysis: Lyse the cells by adding 500 µL of lysis buffer to each well and incubating for 30

minutes at room temperature with gentle shaking.

Quantification: Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and

measure the radioactivity using a scintillation counter.

Data Analysis: Determine the protein concentration of a parallel sample for normalization.

Subtract the non-specific uptake (counts from Cytochalasin B-treated cells) from all other

values. Express the data as counts per minute (CPM) per milligram of protein. Calculate the

percentage inhibition caused by Pancreastatin (33-49) relative to the insulin-stimulated

control.

Experimental Controls:
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Basal: No insulin or PST treatment.

Vehicle Control: Treated with the solvent used for PST.

Positive Control: Stimulated with insulin only.

Non-specific Uptake: Pre-treated with Cytochalasin B to block transporter-mediated uptake.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes: Pancreastatin (33-49), Porcine in
Glucose Uptake Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15599002#pancreastatin-33-49-porcine-for-studying-
glucose-uptake]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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